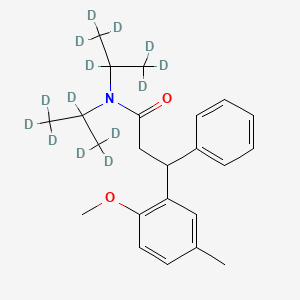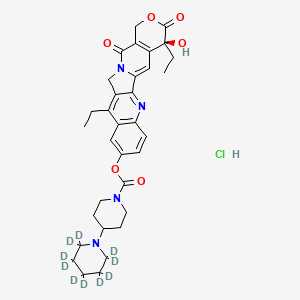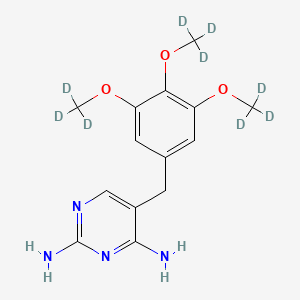
1-(4-Benzyloxyphenyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Benzyloxyphenyl)pyridin-2(1H)-one, also known as 4-benzyloxybenzaldehyde, is an organic compound with the molecular formula C13H12O2. It is a brownish-yellow solid that is insoluble in water and soluble in organic solvents. 4-benzyloxybenzaldehyde is used in the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a starting material for the synthesis of benzoxazinones, which have applications in medicine and agriculture.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one involves facile one-pot methods and various condensation reactions. For instance, a facile one-pot synthesis method has been employed to synthesize derivatives involving dimethoxyphenyl and pyrazinyl pyridines, highlighting the chemical versatility and the potential for modification of the core structure for various applications (Golla et al., 2020). Furthermore, the structural analysis, including X-ray diffraction and Hirshfeld surface analysis, provides insights into the intermolecular interactions and supramolecular structures of these compounds, emphasizing their potential in material science applications.
Photophysical and Electrochemical Properties
The photophysical properties of similar compounds have been extensively studied, revealing their potential in photoluminescence and electrochemical applications. Compounds containing the pyridine moiety and various substituents exhibit interesting photophysical behaviors, including strong absorption bands and emission bands under UV–Visible spectroscopy, making them candidates for light-emitting materials (Zarins et al., 2020). Additionally, their electrochemical properties have been explored through cyclic voltammetry, indicating reversible redox reactions and the potential for applications in electrochemiluminescence and optoelectronic devices.
Applications in Organic Electronics and Light-Emitting Devices
The synthesis and study of derivatives of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one contribute significantly to the field of organic electronics, particularly in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). The compounds exhibit amplified spontaneous emission (ASE) properties and are potential candidates for solution-processable emitters in light-amplification studies, highlighting their application in the fabrication of efficient light-emitting materials and devices (Zarins et al., 2020).
properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18-8-4-5-13-19(18)16-9-11-17(12-10-16)21-14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCVWBXSGOFMMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652470 |
Source


|
| Record name | 1-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-03-5 |
Source


|
| Record name | 1-[4-(Phenylmethoxy)phenyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














